molecular formula C10H12ClFO B7999099 1-(4-Chloro-3-fluorophenyl)-2-butanol

1-(4-Chloro-3-fluorophenyl)-2-butanol

Cat. No.: B7999099
M. Wt: 202.65 g/mol
InChI Key: WEBKNROGAVSTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-fluorophenyl)-2-butanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-2-butanol typically involves the reaction of 4-chloro-3-fluorophenyl derivatives with butanol under specific conditions. One common method includes the use of metalation reactions, where 4-bromo-1-chloro-2-fluorobenzene is contacted with a metalating agent

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar metalation techniques, optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield 1-(4-chloro-3-fluorophenyl)-2-butanone, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-fluorophenyl)-2-butanol exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The presence of chloro and fluoro groups enhances its binding affinity and specificity . The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4’-Chloro-3’-fluoroacetophenone
  • N-(4-chloro-3-fluorophenyl)-2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide

Comparison: 1-(4-Chloro-3-fluorophenyl)-2-butanol is unique due to its specific butanol chain, which imparts different chemical properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBKNROGAVSTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.